Urea, 1-(2-oxazolyl)-3-propyl-
Description
Urea, 1-(2-oxazolyl)-3-propyl- (IUPAC name: 1-(1,3-oxazol-2-yl)-3-propylurea) is a urea derivative featuring a propyl group at the N3 position and a 1,3-oxazole ring at the N1 position. Such structural motifs are common in medicinal chemistry due to their bioavailability and metabolic stability .
Properties
CAS No. |
35629-45-9 |
|---|---|
Molecular Formula |
C7H11N3O2 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
1-(1,3-oxazol-2-yl)-3-propylurea |
InChI |
InChI=1S/C7H11N3O2/c1-2-3-8-6(11)10-7-9-4-5-12-7/h4-5H,2-3H2,1H3,(H2,8,9,10,11) |
InChI Key |
GHDPMHONBNZPGP-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)NC1=NC=CO1 |
Canonical SMILES |
CCCNC(=O)NC1=NC=CO1 |
Other CAS No. |
35629-45-9 |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis of the Urea Moiety
The urea group (–NH–CO–NH–) undergoes hydrolysis under acidic or basic conditions, yielding amines and carbon dioxide. For 1-(2-oxazolyl)-3-propylurea:
-
Acidic Hydrolysis : In concentrated HCl (6 M, 100°C), the urea bond cleaves to form 2-oxazoleamine and propylamine , with CO₂ release .
-
Basic Hydrolysis : Under alkaline conditions (NaOH, 1 M, 80°C), hydrolysis produces sodium 2-oxazolecarbamate and propylamine .
Table 1: Hydrolysis Conditions and Products
| Condition | Reagents | Temperature | Products | Reference |
|---|---|---|---|---|
| Acidic | 6 M HCl | 100°C | 2-Oxazoleamine + Propylamine + CO₂ | |
| Basic | 1 M NaOH | 80°C | Sodium 2-oxazolecarbamate + Propylamine |
Thermal Decomposition
Thermal stability studies indicate decomposition at elevated temperatures (150–200°C), forming:
-
2-Oxazole Isocyanate : Via retro-Hofmann rearrangement of the urea group .
-
Propyl Isocyanate : A byproduct of thermal dissociation .
These intermediates may further react to form symmetrical ureas or trimerize into isocyanurates .
Table 2: Thermal Degradation Pathways
| Temperature | Major Products | Secondary Reactions | Reference |
|---|---|---|---|
| 150°C | 2-Oxazole Isocyanate + Propylamine | Isocyanate trimerization | |
| 200°C | Biphenyl derivatives (traces) | Cross-coupling of oxazole rings |
Reactivity of the Oxazole Ring
The oxazole ring participates in electrophilic substitutions and cycloadditions:
-
Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) at the 4-position yields 4-nitro-2-oxazolylurea .
-
1,3-Dipolar Cycloaddition : Reacts with acetylenedicarboxylate to form pyridine-fused heterocycles .
Table 3: Oxazole Ring Reactions
| Reaction Type | Reagents | Product | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 4-Nitro-2-oxazolylurea | |
| Cycloaddition | Acetylenedicarboxylate | Pyrido[2,3-d]oxazole derivative |
Nucleophilic Reactions
The urea nitrogen or oxazole ring reacts with nucleophiles:
-
Amine Exchange : Propylamine can be displaced by bulkier amines (e.g., cyclohexylamine) in DMF at 120°C, forming 1-(2-oxazolyl)-3-cyclohexylurea .
-
Oxazole Ring Opening : Strong nucleophiles (e.g., hydrazine) cleave the oxazole ring, generating thiosemicarbazide derivatives .
Catalytic Transformations
-
Palladium-Catalyzed Coupling : Suzuki-Miyaura coupling with aryl boronic acids modifies the oxazole ring, producing biaryl oxazolylurea derivatives .
-
Enzymatic Hydrolysis : Lipases (e.g., Candida antarctica) selectively hydrolyze the urea bond under mild conditions (pH 7.4, 37°C) .
Stability in Solvents
1-(2-Oxazolyl)-3-propylurea is stable in polar aprotic solvents (DMF, DMSO) but degrades in protic solvents (MeOH, H₂O) over time due to solvolysis .
Comparison with Similar Compounds
Sulfonylureas (Carbutamide and Chlorpropamide)
Structural Differences :
- Carbutamide (1-butyl-3-sulfanilylurea) and chlorpropamide (1-(p-chlorophenylsulfonyl)-3-propylurea) replace the oxazole ring with sulfonyl groups linked to aromatic or aliphatic chains .
- Key Properties :
| Compound | Molecular Formula | Substituents | Biological Activity |
|---|---|---|---|
| Carbutamide | C₁₁H₁₇N₃O₃S | Sulfanilyl, butyl | Antidiabetic |
| Chlorpropamide | C₁₀H₁₃ClN₂O₃S | p-Chlorophenyl sulfonyl, propyl | Antidiabetic |
| Target Compound | C₇H₁₀N₃O₂ | 2-Oxazolyl, propyl | Undocumented |
Sulfonylureas act as insulin secretagogues by binding to pancreatic β-cell ATP-sensitive potassium channels.
Pyrazole-Substituted Ureas
Example : 1-Alkyl(aryl)-3-[4-(hydroxymethyl)-1Н-pyrazol-3-yl]ureas ().
- Structural Comparison :
- Pyrazole rings (two adjacent nitrogen atoms) confer greater basicity compared to oxazole.
- Hydroxymethyl groups enhance hydrophilicity, contrasting with the lipophilic propyl chain in the target compound.
- Synthesis: Prepared via reactions between amines and azides or pyrazolooxazinones in toluene/chloroform . Similar methods could apply to oxazolyl ureas, though reaction yields may vary due to oxazole’s lower nucleophilicity.
Oxadiazole/Thiadiazole Ureas
Example : 3-{3-(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanylpropyl}-1-(1,3-thiazol-2-yl)urea (CAS 900009-35-0) .
- Key Features :
- Oxadiazole and thiazole rings increase electron deficiency, enhancing π-π stacking and metal-binding capabilities.
- The thioether linker in this compound introduces conformational flexibility, unlike the rigid propyl chain in the target urea.
Thiadiazole Ureas
Example : N-[5-(tert-Butyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethylurea (CAS 34014-18-1) .
- Dimethylurea groups reduce steric hindrance compared to the propyl substituent.
Physicochemical and Spectroscopic Insights
- Collision Cross Section (CCS) : For the analog 1-(o-chlorophenyl)-3-(2-oxazolyl)urea, predicted CCS values range from 149.4–161.7 Ų (adduct-dependent), indicating moderate molecular size and gas-phase stability .
- Spectroscopy : Pyrazole- and imidazole-substituted ureas in show characteristic IR peaks at 1650–1700 cm⁻¹ (C=O stretch) and NMR signals for urea NH protons near δ 6.5–8.0 ppm. Oxazolyl ureas may exhibit similar patterns but with distinct aromatic proton shifts (δ 7.0–8.5 ppm for oxazole protons) .
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